N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide

Catalog No.
S822203
CAS No.
1185282-19-2
M.F
C20H21FN4O2
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fl...

CAS Number

1185282-19-2

Product Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1

InChI Key

PDYYWSOYXNOKBK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F

Synonyms

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(3-fluorophenyl)methyl]-1H-indazole-3-carboxamide

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. This compound is characterized by its unique structure, which includes an indazole core linked to a carboxamide and an amino acid derivative. The molecular formula is C20H22N4O2, with a molecular weight of approximately 350.4143 g/mol .

AB-FUBINACA 3-fluorobenzyl isomer, like other synthetic cannabinoids, is believed to act by mimicking THC and binding to cannabinoid receptors, particularly CB1 receptors located in the central nervous system. This activation disrupts normal neurotransmission, leading to the psychoactive effects associated with SCBs.

AB-FUBINACA 3-fluorobenzyl isomer is a substance of concern due to its potential for abuse and psychoactive effects. Studies on related SCBs suggest potential hazards including:

  • Severe intoxication: High doses can lead to hallucinations, paranoia, agitation, rapid heart rate, seizures, and even death.
  • Addiction: Synthetic cannabinoids can be highly addictive, leading to dependence and withdrawal symptoms upon cessation of use.
  • Unknown long-term effects: The long-term health consequences of AB-FUBINACA 3-fluorobenzyl isomer use are unknown due to the limited research available.

AB-FUBINACA 3-fluorobenzyl isomer is a synthetic cannabinoid (SCB) belonging to the indazole class. These substances mimic the effects of tetrahydrocannabinol (THC), the psychoactive compound found in cannabis, by binding to cannabinoid receptors in the brain []. However, SCBs can be significantly more potent than THC, leading to serious health risks.

Research Applications

Despite the dangers, AB-FUBINACA 3-fluorobenzyl isomer has some applications in scientific research. Here are a few examples:

  • Understanding Cannabinoid Receptor Function: Researchers can use AB-FUBINACA 3-fluorobenzyl isomer to study the binding properties of different cannabinoid molecules to cannabinoid receptors. This can help scientists understand how cannabinoids produce their effects and develop new therapeutic drugs [].
  • Cannabinoid Receptor Ligand Development: The study of how AB-FUBINACA 3-fluorobenzyl isomer interacts with cannabinoid receptors can inform the design of new drugs targeting these receptors. These drugs could have potential applications in treating pain, inflammation, and other conditions [].
  • Forensic Analysis: Due to the presence of AB-FUBINACA and related substances in illegal herbal products, AB-FUBINACA 3-fluorobenzyl isomer is a valuable tool for forensic scientists. By studying its chemical properties, researchers can develop methods to detect and identify these substances in seized materials [].

The chemical behavior of N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide involves several key reactions:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze, potentially leading to the formation of the corresponding carboxylic acid and amine.
  • Substitution Reactions: The fluorophenyl moiety can undergo electrophilic substitution, allowing for further functionalization.
  • Decarboxylation: Heating may induce decarboxylation, resulting in loss of carbon dioxide and formation of a more reactive intermediate.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide exhibits significant biological activity as a synthetic cannabinoid receptor agonist. It interacts primarily with the cannabinoid receptors CB1 and CB2, influencing various physiological processes such as pain modulation, appetite regulation, and mood enhancement. Studies indicate that it may have effects similar to those of natural cannabinoids but with enhanced potency .

The synthesis of N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide typically involves several steps:

  • Formation of Indazole Core: The indazole ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Carboxamide Formation: The introduction of the carboxamide group is achieved via acylation reactions using carboxylic acids or their derivatives.
  • Amino Acid Derivative Addition: The amino acid moiety is incorporated through coupling reactions, often utilizing coupling agents to facilitate the formation of the amide bond.

These methods highlight the complexity and precision required in synthesizing this compound.

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide has potential applications in various fields:

  • Pharmaceutical Research: As a model compound for studying cannabinoid receptor interactions and developing new therapeutic agents.
  • Analytical Chemistry: Used as a reference standard in toxicology and forensic analysis due to its synthetic nature.
  • Neuroscience: Investigated for its effects on neurological disorders, particularly those related to pain and mood disorders.

Interaction studies have demonstrated that N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide binds effectively to both CB1 and CB2 receptors. Binding assays reveal high affinity and selectivity for these receptors compared to other similar compounds . Functional assays indicate that it can modulate intracellular signaling pathways associated with these receptors, contributing to its pharmacological effects.

Several compounds share structural similarities with N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide, including:

Compound NameStructure CharacteristicsUnique Features
N-(1-amino-3-methylbutanoyl)-1-(phenylmethyl)-indazoleIndazole core with phenylmethyl substitutionLacks fluorine substitution
N-(adamantan-1-yl)-1-(4-fluorobenzyl)-indazoleContains adamantane moietyDistinct structural core
N-(5-fluoropentyl)-indoleIndole derivative with pentyl chainSimpler structure without indazole
AB-FUBINACASimilar indazole frameworkDifferent substituent patterns

These comparisons highlight the unique aspects of N-[ (2S)- 1-amino - 3 - methyl - 1 - oxobutan - 2 - yl] - 1 - [( 3 - fluorophenyl ) methyl ] indazole - 3 - carboxamide, particularly its specific receptor interactions and potential therapeutic applications that may not be present in other analogs .

The synthesis of indazole-3-carboxamide derivatives dates to the early 2000s, when pharmaceutical companies explored their therapeutic potential. Pfizer developed AB-FUBINACA (4-fluorophenyl analog) in 2009 as a candidate analgesic. While the 3-fluorophenyl variant is not explicitly documented in historical patents, its structural similarity suggests it may have emerged as part of subsequent synthetic cannabinoid research or clandestine production efforts.

CompoundPosition of FluorineSide ChainKey Reference
AB-FUBINACA4-fluorophenylValine-derived
Current Compound3-fluorophenylValine-derivedN/A

Position in Indazole-3-carboxamide Chemical Family

The indazole-3-carboxamide scaffold consists of a bicyclic indazole ring system with a carboxamide group at the 3-position and a substituent at the 1-position. The 3-fluorophenylmethyl group in this compound represents a positional isomer of AB-FUBINACA’s 4-fluorophenylmethyl group. This substitution alters electronic properties and receptor binding dynamics, potentially impacting pharmacological activity.

Key Structural Features

  • Indazole core: Aromatic bicyclic system with nitrogen atoms at positions 1 and 2.
  • 3-Carboxamide: A critical functional group for receptor interaction.
  • 3-Fluorophenylmethyl: Aromatic substituent influencing lipophilicity and steric effects.
  • Valine-derived side chain: Chiral (2S) configuration contributing to receptor selectivity.

Relationship to Other Structural Analogs

The compound shares structural parallels with AB-FUBINACA and AMB-FUBINACA (a methyl ester analog). However, the 3-fluorophenyl substitution distinguishes it from the 4-fluoro variants, which dominate historical reports.

CompoundFluorine PositionSide ChainReceptor Affinity
AB-FUBINACA4-fluorophenylValineHigh CB1 (0.9 nM)
AMB-FUBINACA4-fluorophenylValine methylSimilar to AB-FUBINACA
Current Compound3-fluorophenylValinePredicted CB1/CB2

Chemical Taxonomy and Classification

The compound belongs to the indazole-3-carboxamide class of synthetic cannabinoids, characterized by:

  • IUPAC Name: N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide.
  • Molecular Formula: C₂₀H₂₁FN₄O₂ (assuming valine side chain).
  • CAS Number: Not explicitly listed in available sources (likely unregistered).
  • Classification: Synthetic cannabinoid receptor agonist (SCRAs), with potential scheduling under international drug control conventions.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

368.16485409 g/mol

Monoisotopic Mass

368.16485409 g/mol

Heavy Atom Count

27

UNII

VX6CM75L92

Dates

Last modified: 04-14-2024
1.Uchiyama, N.,Matsuda, S.,Wakana, D., et al. New cannabimimetic indazole derivatives, N-(1-amino-3methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Explore Compound Types